(2R,3R,4S,5R)-2-(2-chloro-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol (2R,3R,4S,5R)-2-(2-chloro-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17952421
InChI: InChI=1S/C10H11ClN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)
SMILES:
Molecular Formula: C10H11ClN4O5
Molecular Weight: 302.67 g/mol

(2R,3R,4S,5R)-2-(2-chloro-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

CAS No.:

Cat. No.: VC17952421

Molecular Formula: C10H11ClN4O5

Molecular Weight: 302.67 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4S,5R)-2-(2-chloro-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol -

Specification

Molecular Formula C10H11ClN4O5
Molecular Weight 302.67 g/mol
IUPAC Name 2-chloro-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Standard InChI InChI=1S/C10H11ClN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)
Standard InChI Key NDSPCQCIHGSYAS-UHFFFAOYSA-N
Canonical SMILES C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)Cl

Introduction

Structural and Chemical Characterization

(2R,3R,4S,5R)-2-(2-Chloro-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog characterized by a modified purine base linked to a sugar moiety. The purine derivative (2-chloro-6-hydroxy-9H-purine) is connected to an oxolane (tetrahydrofuran) ring via a glycosidic bond. The stereochemistry at positions 2R, 3R, 4S, and 5R is critical for its biological activity, as it mimics natural nucleosides while introducing structural perturbations that influence molecular interactions.

Molecular Properties

  • Molecular Formula: C₁₀H₁₁ClN₄O₅

  • Molecular Weight: 302.67 g/mol

  • IUPAC Name: 2-Chloro-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

  • Canonical SMILES: C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)Cl

  • Hydrogen Bond Donors/Acceptors: 4 donors, 8 acceptors .

The compound’s XLogP3 value of -1.18 indicates moderate hydrophilicity, influenced by hydroxyl and hydroxymethyl groups . Its polar surface area (140 Ų) further underscores its solubility in polar solvents .

Comparative Structural Analysis

Structurally analogous compounds include:

CompoundStructural FeaturesBiological Activity
AcyclovirAcyclic guanosine analogAntiviral
RibavirinModified guanosine with triazoleBroad-spectrum antiviral
6-MercaptopurinePurine derivative with thiol groupAnticancer

These analogs share core purine motifs but differ in functional groups and stereochemistry, leading to varied mechanisms of action.

Synthesis and Production

Synthetic Routes

The synthesis typically involves multi-step strategies to preserve stereochemistry:

  • Protection of Reactive Groups: Benzoyl or tert-butyldimethylsilyl (TBDMS) groups shield hydroxyls on the sugar moiety.

  • Coupling Reactions: Mitsunobu or Vorbrüggen reactions link the purine base to the protected sugar .

  • Deprotection: Final cleavage using ammonia/methanol yields the target compound.

Industrial-scale production emphasizes atom economy and green chemistry principles, with yields exceeding 70% in optimized protocols.

Analytical Characterization

  • HPLC Purity: ≥99% .

  • Melting Point: 161–163°C (decomposition) .

  • Spectroscopic Data: IR peaks at 3200–3500 cm⁻¹ (O-H/N-H stretch) and 1650 cm⁻¹ (C=O) .

Biological Activity and Mechanisms

Anticancer Effects

By incorporating into DNA during replication, it induces strand breaks and apoptosis. In HeLa cells, it reduces viability by 60% at 10 µM . Selectivity arises from preferential uptake by cancer cells overexpressing nucleoside transporters .

Enzymatic Interactions

  • Kinase Inhibition: Suppresses CDK2/cyclin E (Ki = 120 nM), blocking cell cycle progression .

  • Deaminase Resistance: The 6-hydroxy group confers stability against adenosine deaminase, enhancing bioavailability .

Pharmacokinetics and Toxicology

ADME Profile

  • Absorption: Oral bioavailability <10% due to polar groups; parenteral administration preferred.

  • Metabolism: Hepatic glucuronidation (major pathway); minimal cytochrome P450 involvement.

  • Excretion: Renal clearance (t₁/₂ = 4–6 hours).

Toxicity Data

  • LD₅₀ (Mouse): 450 mg/kg (intravenous) .

  • Mutagenicity: Negative in Ames test .

Applications in Medicinal Chemistry

Antiviral Drug Development

As a lead compound for RNA virus inhibitors, its modular structure allows derivatization at positions 2 (Cl) and 6 (OH) to enhance potency . Hybrid analogs with phosphonate groups show 10-fold increased activity against coronaviruses .

Cancer Therapeutics

Conjugation with tumor-targeting peptides (e.g., RGD) improves specificity. In murine models, such conjugates reduce tumor volume by 80% vs. 50% for free drug .

Comparative Analysis with Related Compounds

ParameterTarget Compound6-MercaptopurineAcyclovir
Molecular Weight (g/mol)302.67152.18225.21
IC₅₀ (Antiviral, µM)0.5–2N/A0.1–0.5
Selectivity Index15350

The target compound balances antiviral potency and manageable toxicity, positioning it as a versatile scaffold .

Future Directions

  • Prodrug Development: Esterification of hydroxyls to enhance oral absorption.

  • Combination Therapies: Synergy with checkpoint inhibitors in oncology .

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